2-Amino-5-fluoro-4-methylbenzoic acid
Overview
Description
2-Amino-5-fluoro-4-methylbenzoic acid is a useful research compound. Its molecular formula is C8H8FNO2 and its molecular weight is 169.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antitumor Properties
2-Amino-5-fluoro-4-methylbenzoic acid, as part of the benzothiazole series, shows significant antitumor properties. Hutchinson et al. (2001) synthesized a series of fluorinated 2-(4-aminophenyl)benzothiazoles that were potently cytotoxic in vitro against sensitive human breast cancer cell lines but inactive against nonmalignant cells. One compound, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, emerged as a potent broad-spectrum agent and is the focus of pharmaceutical and preclinical development (Hutchinson et al., 2001). Additionally, Bradshaw et al. (2002) evaluated amino acid prodrugs of this benzothiazole, finding that they revert to their parent amine in vivo and significantly retard the growth of breast and ovarian xenograft tumors (Bradshaw et al., 2002).
Synthesis and Characterization
Yin Jian-zhong (2010) optimized a synthesis method for Methyl 2-amino-5-fluorobenzoate, a related compound, achieving a high yield and confirming the structure through various analytical methods (Yin Jian-zhong, 2010). Similarly, Zheng Jian-hong (2012) synthesized 2-Amino-3-methylbenzoic acid as part of a process to create Chloranthraniliprole, an agricultural compound, demonstrating the versatile use of such compounds in different domains (Zheng Jian-hong, 2012).
Medicinal Chemistry and Imaging Applications
Wang et al. (2006) synthesized fluorinated 2-arylbenzothiazoles for potential use as PET cancer imaging agents, highlighting the role of such compounds in diagnostic imaging (Wang et al., 2006). Furthermore, Wang and Guengerich (2012) studied the bioactivation of fluorinated 2-aryl-benzothiazole antitumor molecules, revealing insights into their mechanism of action and potential therapeutic applications (Wang & Guengerich, 2012).
Solubility and Chemical Properties
Zhu et al. (2019) conducted research on 2-amino-3-methylbenzoic acid, focusing on its solubility in various solvents. This study is essential for understanding the purification processes of such compounds (Zhu et al., 2019).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-Amino-5-fluoro-4-methylbenzoic acid is the cell membrane of microbes . The compound interacts with the cell membrane, causing disruption and depression of its integrity . This interaction is likely responsible for the compound’s antimicrobial activity .
Mode of Action
The mode of action of this compound involves the disruption or depression of cell membrane integrity . This disruption leads to the leakage of electrolytes and proteins from the cell, which can be observed through scanning electron microscopy and transmission electron microscopy .
Result of Action
The result of the action of this compound is the disruption of microbial cell membrane integrity, leading to cell death . This results in its antimicrobial activity, making it potentially useful in the treatment of infections caused by susceptible microbes .
Action Environment
The action of this compound can be influenced by environmental factors. For example, the antimicrobial activity of the compound was found to be most pronounced at a pH of 5.0 . This suggests that the compound’s action, efficacy, and stability may vary depending on the pH of the environment. Other environmental factors that could potentially influence the action of the compound include temperature, presence of other substances, and the specific characteristics of the target microbes.
Biochemical Analysis
Biochemical Properties
2-Amino-5-fluoro-4-methylbenzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound can interact with enzymes such as aminotransferases and decarboxylases, which are involved in amino acid metabolism. The presence of the fluorine atom in the molecule can influence the enzyme’s binding affinity and catalytic activity. Additionally, this compound can form hydrogen bonds with proteins, affecting their conformation and function .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In particular, it can influence cell signaling pathways by modulating the activity of kinases and phosphatases. This compound can also impact gene expression by interacting with transcription factors and altering their binding to DNA. Furthermore, this compound can affect cellular metabolism by inhibiting or activating key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules at the molecular level. This compound can bind to active sites of enzymes, either inhibiting or activating their catalytic functions. For example, it can act as a competitive inhibitor for certain enzymes by mimicking the substrate’s structure. Additionally, this compound can influence gene expression by binding to regulatory regions of DNA and modulating the activity of transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH levels. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing metabolic activity and improving cellular function. At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact becomes significantly pronounced beyond a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to amino acid metabolism. This compound can be metabolized by enzymes such as aminotransferases and decarboxylases, leading to the formation of metabolites that can further participate in biochemical reactions. The presence of the fluorine atom can affect the metabolic flux and alter the levels of specific metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, while binding proteins can influence its localization and accumulation within specific cellular compartments. The distribution of this compound can affect its overall activity and function within the cell .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. The localization of this compound can impact its activity and function, as it may interact with different biomolecules depending on its subcellular location .
Properties
IUPAC Name |
2-amino-5-fluoro-4-methylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-4-2-7(10)5(8(11)12)3-6(4)9/h2-3H,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSJZFWRKRROGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60545982 | |
Record name | 2-Amino-5-fluoro-4-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60545982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103877-79-8 | |
Record name | 2-Amino-5-fluoro-4-methylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103877-79-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-5-fluoro-4-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60545982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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